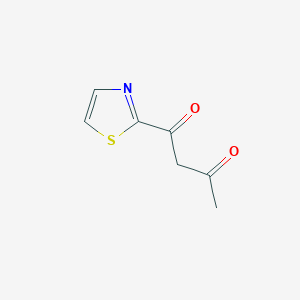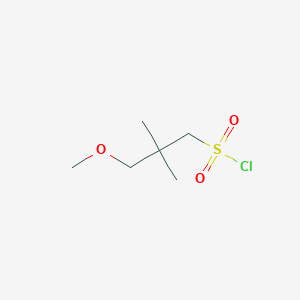![molecular formula C10H21NO B6616853 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine CAS No. 1340391-46-9](/img/structure/B6616853.png)
2-[(4-ethylcyclohexyl)oxy]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-ethylcyclohexyl)oxy]ethan-1-amine (also known as 2-E-4-ECHA) is a synthetic compound that has been used in research and laboratory experiments for a variety of purposes. It is a member of the class of compounds known as alkyl amines, which are characterized by their ability to form amide linkages with other molecules. 2-E-4-ECHA has been used in a range of scientific applications, including biochemical and physiological studies, and it has been found to have a number of advantages and limitations when used in laboratory experiments.
Applications De Recherche Scientifique
2-E-4-ECHA has been used in a variety of scientific applications, including biochemical and physiological studies. It has been used to study the effects of drugs on the central nervous system, as well as to investigate the effects of certain hormones on the cardiovascular system. Additionally, 2-E-4-ECHA has been used in studies of the pharmacokinetics of drugs, as well as in studies of the metabolism of drugs.
Mécanisme D'action
2-E-4-ECHA is believed to act as a competitive inhibitor of certain enzymes involved in the metabolism of drugs. Specifically, it is believed to competitively inhibit the enzyme CYP2D6, which is involved in the metabolism of many drugs. Additionally, 2-E-4-ECHA is believed to inhibit the enzyme CYP3A4, which is involved in the metabolism of some drugs.
Biochemical and Physiological Effects
2-E-4-ECHA has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as to inhibit the activity of certain hormones involved in the regulation of the cardiovascular system. Additionally, 2-E-4-ECHA has been found to have an effect on the central nervous system, as it has been found to increase the levels of certain neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
2-E-4-ECHA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 2-E-4-ECHA is that it is relatively easy to synthesize, as it can be synthesized through a two-step process. Additionally, 2-E-4-ECHA has been found to have a number of biochemical and physiological effects, which can be studied in laboratory experiments. However, one of the main limitations of using 2-E-4-ECHA is that it is not as widely available as some other compounds, which can make it difficult to obtain in sufficient quantities for laboratory experiments.
Orientations Futures
There are a number of potential future directions for research involving 2-E-4-ECHA. One potential area of research is the development of new synthesis methods for 2-E-4-ECHA. Additionally, further research could be conducted into the biochemical and physiological effects of 2-E-4-ECHA, as well as its effects on drug metabolism. Additionally, further research could be conducted into the potential therapeutic applications of 2-E-4-ECHA, as well as its potential side effects. Finally, further research could be conducted into the potential environmental effects of 2-E-4-ECHA, as well as its potential toxicity.
Méthodes De Synthèse
2-E-4-ECHA is synthesized through a two-step process. The first step involves the reaction of a carboxylic acid with an amine to form an amide. This reaction is catalyzed by an acid, such as hydrochloric acid, and is typically carried out at a temperature of around 80-100°C. The second step of the synthesis involves the reaction of the amide with an alkyl halide, such as bromoethane, to form the desired product. This reaction is typically carried out at a temperature of around 40-50°C.
Propriétés
IUPAC Name |
2-(4-ethylcyclohexyl)oxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-9-3-5-10(6-4-9)12-8-7-11/h9-10H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUUFJCTEYPZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)OCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethylcyclohexyl)oxy]ethan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]-](/img/structure/B6616780.png)



![N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide](/img/structure/B6616828.png)




![3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6616864.png)


